

Physical and chemical properties of O-Desmethyl midostaurin-13C6

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Compound of Interest

Compound Name: O-Desmethyl midostaurin-13C6

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O-Desmethyl Midostaurin-13C6: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **O-Desmethyl midostaurin-13C6**. This isotopically labeled metabolite of the multi-kinase inhibitor midostaurin is a critical tool for in-depth research into drug metabolism, pharmacokinetics, and target engagement.

Core Physical and Chemical Properties

O-Desmethyl midostaurin-13C6 is the isotopically labeled version of O-Desmethyl midostaurin (also known as CGP62221), a major active metabolite of midostaurin. The primary difference between the labeled and unlabeled compound is the incorporation of six Carbon-13 isotopes, which increases its molecular weight and allows for its use as an internal standard in quantitative mass spectrometry-based assays. Due to the limited availability of specific experimental data for O-Desmethyl midostaurin, some properties are estimated based on the parent compound, midostaurin.



Property	Value	Source/Method
Chemical Formula	C28 ¹³ C6H28N4O4	Calculated
Molecular Weight	562.6 g/mol (unlabeled); ~568.6 g/mol (13C ₆ labeled)	Calculated
Exact Mass	556.2114 Da (unlabeled); 562.2315 Da (¹³C ₆ labeled)	Calculated
Appearance	Solid (assumed)	N/A
Melting Point	235-260 °C (for Midostaurin)	[1][2]
Solubility	<1 mg/mL in water (for Midostaurin)	[1][2]
LogP	5.89 (for Midostaurin)	[1][2]
pKa (Strongest Acidic)	13.45 (for Midostaurin)	[1]

Note: The physical properties such as melting point, solubility, and pKa for **O-Desmethyl midostaurin-13C6** are expected to be very similar to that of the unlabeled compound and the parent drug, midostaurin. The primary intended use of **O-Desmethyl midostaurin-13C6** is as an internal standard in bioanalytical assays, where its physical properties in solution will be governed by the chosen solvent system.

Biological Activity and Signaling Pathways

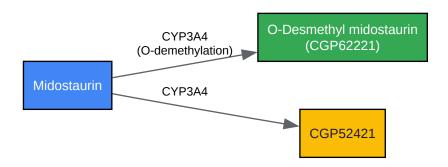
Midostaurin and its active metabolites, including O-Desmethyl midostaurin (CGP62221), are potent inhibitors of multiple protein kinases.[1] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of many cancers.

O-Desmethyl midostaurin, like its parent compound, exhibits inhibitory activity against key kinases such as FMS-like tyrosine kinase 3 (FLT3) and Protein Kinase C (PKC).[3][4] Mutations in the FLT3 gene are common in acute myeloid leukemia (AML), making it a key therapeutic target.[5][6]



Metabolic Pathway of Midostaurin

Midostaurin is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 to its major active metabolites, O-Desmethyl midostaurin (CGP62221) and CGP52421.[7]



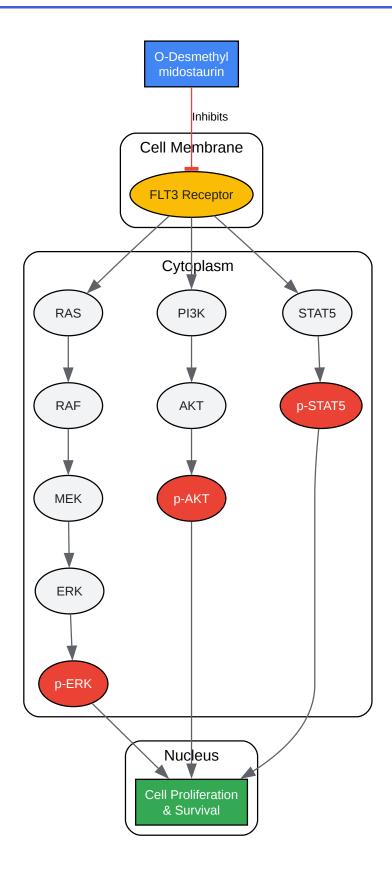
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Midostaurin Metabolism

FLT3 Signaling Pathway Inhibition

Mutated FLT3 receptors can become constitutively active, leading to uncontrolled cell growth and survival through downstream signaling cascades like the STAT5 and RAS/MAPK pathways. O-Desmethyl midostaurin inhibits the kinase activity of FLT3, thereby blocking these downstream signals and inducing apoptosis in cancer cells.[8][9]





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FLT3 Pathway Inhibition



Experimental Protocols Characterization of O-Desmethyl midostaurin-13C6

The identity and purity of **O-Desmethyl midostaurin-13C6** are typically confirmed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. [10][11]

Objective: To confirm the molecular weight and structure of **O-Desmethyl midostaurin-13C6**.

Materials:

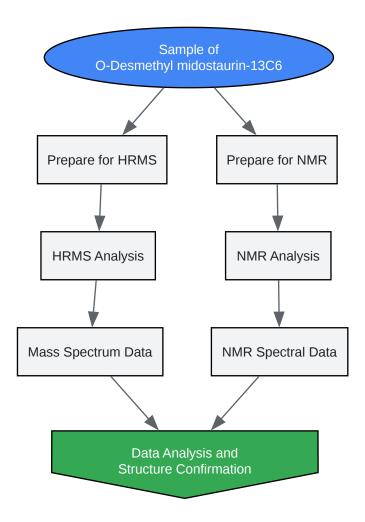
- O-Desmethyl midostaurin-13C6 sample
- High-resolution mass spectrometer (e.g., Orbitrap or TOF)
- NMR spectrometer (e.g., 400 MHz or higher)
- Appropriate deuterated solvents (e.g., DMSO-d6, CDCl3)

Methodology:

- HRMS Analysis:
 - Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
 - Infuse the sample directly into the mass spectrometer or inject it via an LC system.
 - Acquire the mass spectrum in positive ion mode.
 - Determine the accurate mass of the molecular ion ([M+H]+) and compare it to the theoretical exact mass of O-Desmethyl midostaurin-13C6 (563.2388 Da for [C28¹³C6H29N4O4]+).
- NMR Analysis:
 - Dissolve an appropriate amount of the sample in a suitable deuterated solvent.
 - Acquire ¹H and ¹³C NMR spectra.



- The ¹H NMR spectrum should be consistent with the structure of O-Desmethyl midostaurin.
- The ¹³C NMR spectrum will show characteristic signals for the carbon atoms, with the signals for the six ¹³C-labeled positions exhibiting significantly enhanced intensity and potential coupling.



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Characterization Workflow

In Vitro Kinase Inhibition Assay

The inhibitory potency of O-Desmethyl midostaurin can be determined using an in vitro kinase assay, such as a luminescence-based assay that measures ATP consumption.[12][13]



Objective: To determine the IC50 value of O-Desmethyl midostaurin against a specific protein kinase (e.g., FLT3).

Materials:

- O-Desmethyl midostaurin
- Recombinant protein kinase (e.g., FLT3)
- Kinase substrate (e.g., a specific peptide)
- ATP
- Kinase assay buffer
- Luminescence-based kinase assay kit (e.g., ADP-Glo™)
- Microplate reader with luminescence detection

Methodology:

- Compound Preparation:
 - Prepare a stock solution of O-Desmethyl midostaurin in DMSO.
 - Perform serial dilutions to create a range of concentrations for the dose-response curve.
- · Kinase Reaction:
 - In a microplate, add the kinase, substrate, and assay buffer.
 - Add the diluted O-Desmethyl midostaurin or vehicle control (DMSO) to the respective wells.
 - Initiate the kinase reaction by adding ATP.
 - Incubate the plate at the optimal temperature and time for the specific kinase.
- Signal Detection:



- Stop the kinase reaction and measure the remaining ATP (or ADP produced) using the luminescence-based assay kit according to the manufacturer's instructions.
- Read the luminescence signal on a microplate reader.
- Data Analysis:
 - Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the compound concentration.
 - Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

This technical guide provides a foundational understanding of **O-Desmethyl midostaurin-13C6** for its effective application in research and development. The provided data and protocols serve as a starting point for more detailed investigations into the metabolism and mechanism of action of midostaurin and its derivatives.

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